L-Serine benzyl ester benzenesulfonate (
Description
L-Serine benzyl ester benzenesulfonate (C₁₆H₁₉NO₆S, average mass 353.389 g/mol) is a protected serine derivative where the carboxylic acid group is esterified with a benzyl group and paired with a benzenesulfonate counterion . This compound is critical in peptide synthesis, where the benzyl ester acts as a protecting group to prevent unwanted reactions during amide bond formation . Its stereochemistry (L-configuration) and counterion choice influence its physical properties and reactivity, making it distinct from analogous amino acid derivatives.
Properties
IUPAC Name |
benzenesulfonic acid;benzyl 2-amino-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.C6H6O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;7-10(8,9)6-4-2-1-3-5-6/h1-5,9,12H,6-7,11H2;1-5H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKFQGHWMCPNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)N.C1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
L-Serine reacts with benzyl alcohol in a 1:1 molar ratio, with benzenesulfonic acid (1.2 equivalents) facilitating protonation of the carboxyl group. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of benzyl alcohol attacks the activated carbonyl carbon of serine. Water, a byproduct, is removed azeotropically using toluene, shifting the equilibrium toward ester formation.
Optimized Procedure
A mixture of L-serine (10.5 g, 0.10 mol), benzyl alcohol (10.8 g, 0.10 mol), benzenesulfonic acid (19.0 g, 0.12 mol), and toluene (200 mL) is refluxed under nitrogen with a Dean-Stark trap. After 12–18 hours, the reaction mixture is cooled to room temperature, yielding a crystalline precipitate. The crude product is triturated with cold toluene, filtered, and dried under vacuum to obtain L-serine benzyl ester benzenesulfonate as a white solid (yield: 58–65%).
Critical Parameters:
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Solvent : Toluene optimizes water removal while maintaining reactant solubility.
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Catalyst Loading : Excess benzenesulfonic acid ensures complete protonation of the amino group, preventing side reactions.
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Temperature : Reflux (~110°C) accelerates esterification without decomposing serine.
Hydrogenation of Protected Intermediate Salts
An alternative route involves synthesizing a dibenzylated serine derivative followed by selective hydrogenolysis. This method, though less common, offers higher purity for specialized applications.
Dibenzyl Serine Tosylate Preparation
Dibenzyl serine tosylate is synthesized by reacting L-serine with benzyl alcohol and p-toluenesulfonic acid in toluene under azeotropic conditions. The diester forms as a tosylate salt, which is purified via recrystallization from methanol/water (yield: 72–78%).
Catalytic Hydrogenation
The dibenzyl serine tosylate (20.0 g, 0.04 mol) is dissolved in methanol/water (3:1 v/v, 150 mL) with palladium on carbon (5% Pd, 0.5 g). Hydrogen gas is introduced at 40°C and 3 atm pressure for 4–6 hours, selectively cleaving the N-benzyl group while retaining the carboxyl ester. Post-hydrogenation, the mixture is filtered, and the filtrate is acidified with benzenesulfonic acid to precipitate the target compound (yield: 52–58%).
Advantages:
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Selectivity : Hydrogenolysis preserves the benzyl ester moiety.
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Purity : Reduced byproduct formation compared to direct esterification.
Solid-Phase Synthesis with In Situ Salt Formation
For laboratory-scale peptide synthesis, L-serine benzyl ester benzenesulfonate can be prepared on-resin using Fmoc-protected serine.
Protocol Overview
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Fmoc Deprotection : Fmoc-L-serine-Wang resin is treated with 20% piperidine in DMF to remove the Fmoc group.
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Esterification : The free carboxyl group is activated with HBTU/DIPEA and reacted with benzyl alcohol (3 equivalents) for 2 hours.
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Salt Formation : The resin is washed with a solution of benzenesulfonic acid (1.0 M in DCM) to protonate the amino group, followed by cleavage from the resin using TFA/water (95:5).
Yield and Purity
This method achieves 85–90% purity (HPLC) but requires specialized equipment, limiting its industrial applicability.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Byproduct Formation
Over-esterification at the hydroxyl group of serine is mitigated by:
Chemical Reactions Analysis
L-Serine benzyl ester benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The benzyl ester group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
L-Serine benzyl ester benzenesulfonate has several notable applications in scientific research:
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Neurochemistry :
- Mechanism of Action : L-serine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory formation. The benzyl ester modification enhances its lipophilicity, improving cellular penetration and efficacy as a neurotransmitter modulator .
- Potential Therapeutic Uses : Research indicates that this compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's and schizophrenia due to its neuroprotective effects and role in neurotransmission .
- Protein Synthesis :
- Calcium Homeostasis :
Case Studies
-
Neuroprotective Effects :
A study highlighted the neuroprotective effects of L-serine derivatives in models of neurodegeneration, demonstrating their potential to mitigate neuronal loss associated with conditions like Alzheimer's disease. -
Muscle Contraction Modulation :
Research focusing on calcium homeostasis indicated that L-serine benzyl ester benzenesulfonate could modulate calcium influx in skeletal muscle, suggesting therapeutic avenues for muscle-related disorders . -
Peptide Development :
In peptide synthesis studies, L-serine benzyl ester benzenesulfonate was employed as a building block for creating bioactive peptides that showed promise in various therapeutic applications .
Mechanism of Action
The mechanism of action of L-Serine benzyl ester benzenesulfonate involves its role as a precursor in peptide synthesis. The ester group facilitates the formation of peptide bonds by acting as a leaving group during the reaction . The molecular targets and pathways involved include the activation of amino acids and the formation of peptide chains .
Comparison with Similar Compounds
Structural and Functional Group Variations
Amino Acid Backbone:
- L-Valine benzyl ester benzenesulfonate : Features a branched hydrophobic side chain, altering steric effects in reactions compared to serine’s hydroxyl-containing side chain .
- L-Aspartic acid dibenzyl ester 4-toluenesulfonate : A dicarboxylate derivative with two benzyl esters and a toluenesulfonate counterion, offering distinct solubility and deprotection kinetics .
Counterion Effects :
Physical Properties
Key Research Findings
- Stereochemical Influence : D-Serine benzyl ester benzenesulfonate (a stereoisomer) may exhibit divergent biological activity, underscoring the importance of L-configuration in therapeutic applications .
- Counterion Impact : Benzenesulfonate salts generally exhibit higher melting points and crystallinity compared to hydrochloride salts, as seen in L-Valine derivatives .
- Thermodynamic vs. Kinetic Control : The high experimental yield (23.2%) of N-carboxybenzyl serine methyl ester in transgalactosylation, despite lower predicted affinity, emphasizes the role of reaction thermodynamics over docking simulations .
Biological Activity
L-Serine benzyl ester benzenesulfonate (L-SBES) is a compound that combines the amino acid L-serine with a benzyl ester and a benzenesulfonate moiety. This unique structure endows it with significant biological activities, particularly in the fields of neurology and biochemistry. This article explores the biological activity of L-SBES, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
L-SBES has a molecular formula of C₁₈H₁₉NO₄S and a molecular weight of approximately 353.39 g/mol. The compound is typically encountered as a salt, which enhances its solubility and stability in various solvents, facilitating its use in biological studies.
Synthesis Methods:
The synthesis of L-SBES generally involves the esterification of L-serine with benzyl alcohol, followed by sulfonation. Various methods have been reported to achieve high yields while minimizing racemization, such as using refluxing cyclohexane as a solvent .
The biological activity of L-SBES can be attributed to several mechanisms:
- Neurotransmitter Precursor : L-serine is a precursor for several neurotransmitters, including D-serine, which plays a critical role in NMDA receptor activation in the central nervous system.
- Calcium Modulation : Research indicates that L-SBES may interact with calcium channels and pumps, influencing muscle contraction and neurotransmitter release. This modulation suggests potential applications in treating conditions related to calcium dysregulation.
- Protein Synthesis : As an amino acid derivative, L-SBES can be incorporated into proteins and enzymes, contributing to their structure and function. This property makes it valuable in biochemical research and therapeutic development .
Neuroprotective Effects
Studies have shown that compounds similar to L-serine exhibit neuroprotective effects, potentially beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The neuroprotective properties are believed to stem from the ability to enhance synaptic transmission and reduce excitotoxicity.
Interaction Studies
L-SBES has been studied for its binding properties with various proteins and enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess these interactions, revealing insights into its potential therapeutic roles .
Case Studies
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of L-serine derivatives has shown promise in improving cognitive function and reducing amyloid plaque formation. These studies highlight the potential of L-SBES as a neuroprotective agent.
- Calcium Dysregulation : Research involving skeletal muscle cells has demonstrated that L-SBES can modulate calcium homeostasis, suggesting its utility in conditions characterized by calcium imbalance, such as muscular dystrophies.
Comparative Analysis
To understand the uniqueness of L-SBES, it is helpful to compare it with other related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| L-Serine methyl ester | Ester of L-serine | Methyl group instead of benzyl; less lipophilic |
| L-Alanine benzyl ester | Ester of L-alanine | Different amino acid but similar structure |
| Glycine benzyl ester | Ester of glycine | Simplest amino acid; used in similar contexts |
| N-Boc-L-serine | Protected form of L-serine | Protects amine functionality; more stable |
L-SBES stands out due to its combination of lipophilic (benzyl) and ionic (benzenesulfonate) characteristics, enhancing its solubility and reactivity compared to other esters.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing L-serine benzyl ester benzenesulfonate with high enantiomeric purity?
- Answer : The synthesis typically involves (1) protection of the amino group using Fmoc or benzyl groups and (2) activation of the carboxyl group via esterification. For example, N-acylation of L-serine benzyl ester with fatty acids (e.g., tetradecanoic acid) using EDDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) in dichloromethane yields intermediates for glycosylation reactions . Silver triflate (Ag-OTf) is often used as a promoter in glycosylation steps to improve reactivity and stereochemical control, achieving yields >70% .
| Key Parameters | Conditions | Source |
|---|---|---|
| Solvent for acylation | Dichloromethane | |
| Promoter for glycosylation | Ag-OTf | |
| Enantiomeric excess (e.e.) | 95.7–100% (via HPLC) |
Q. How is the purity and stereochemistry of L-serine benzyl ester benzenesulfonate validated experimentally?
- Answer : HPLC analysis using chiral columns (e.g., Phenomenex Lux 3μ Amylose-2) with hexane/isopropanol mobile phases is critical. For example, enantiomers are resolved with retention times (tR) of 9.6 min (L-enantiomer) vs. 11.2 min (D-enantiomer) under specific conditions . 1H NMR in CDCl₃ or DMSO-d₆ confirms structural integrity, with characteristic signals for the benzyl group (δ 7.24–7.52 ppm) and sulfonate counterion (δ 2.25 ppm for p-toluenesulfonate) .
Q. What role do protecting groups (e.g., benzyl ester) play in peptide synthesis involving this compound?
- Answer : The benzyl ester protects the carboxyl group during peptide bond formation, preventing undesired side reactions. For instance, in glycosylated amino acid synthesis, the benzyl ester stabilizes the intermediate during coupling with glycosyl bromides . Deprotection is achieved via catalytic hydrogenation or acidolysis .
Advanced Research Questions
Q. How can researchers resolve contradictory data on enantiomeric excess (e.e.) when scaling up synthesis?
- Answer : Discrepancies in e.e. often arise from kinetic vs. thermodynamic control during crystallization. For example, L-serine benzyl ester tosylate initially forms an oil but crystallizes as a hydrochloride salt with 100% e.e. after acid treatment . Methodological adjustments include:
- Temperature control : Lower temperatures favor kinetic products.
- Counterion exchange : Switching to HCl or benzenesulfonic acid improves crystallinity .
Q. What strategies are effective for studying interactions between L-serine benzyl ester derivatives and biomolecules?
- Answer : Hydrogen bonding and ionic interactions dominate due to the polar sulfonate and amino groups. Experimental approaches include:
- Fluorescence quenching assays : To monitor binding with proteins.
- Molecular dynamics (MD) simulations : Predict interaction sites using software like GROMACS .
Q. How does the choice of counterion (e.g., benzenesulfonate vs. p-toluenesulfonate) affect reactivity?
- Answer : Benzenesulfonate provides better solubility in polar aprotic solvents (e.g., DMF), while p-toluenesulfonate enhances crystallinity. For example, L-valine benzyl ester p-toluenesulfonate has a higher melting point (129.51°C) compared to benzenesulfonate derivatives .
| Counterion | Melting Point (°C) | Solubility |
|---|---|---|
| p-Toluenesulfonate | 129.51 | Moderate in CHCl₃ |
| Benzenesulfonate | Oil (before HCl salt) | High in DMF |
Q. What are the challenges in optimizing glycosylation reactions using L-serine benzyl ester intermediates?
- Answer : Key issues include β-selectivity and competing side reactions. A 2023 study achieved >80% β-selectivity using 2,3,4-tri-O-benzyl-α-D-glycosyl bromide and Ag-OTf in dichloroethane . Mitigation strategies:
- Low-temperature conditions (-20°C) reduce epimerization.
- Anhydrous solvents prevent hydrolysis of glycosyl donors .
Methodological Recommendations
- Stereochemical Analysis : Always combine HPLC with [α]D measurements to avoid false positives from racemization .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 7 days) to assess hydrolytic susceptibility .
- Data Reporting : Include NMR shifts, HPLC retention times, and e.e. calculations in supplementary materials for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
